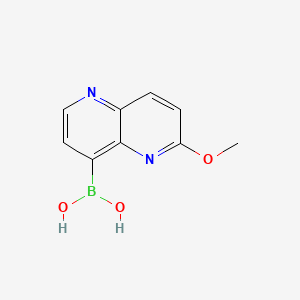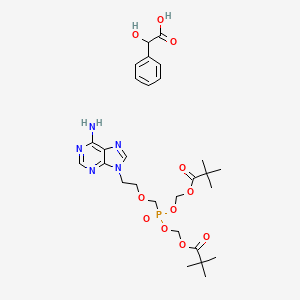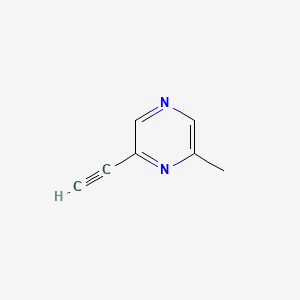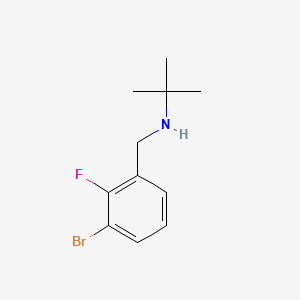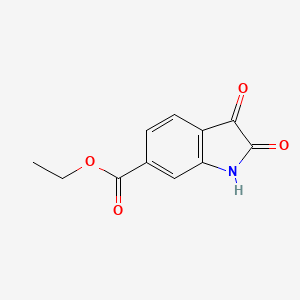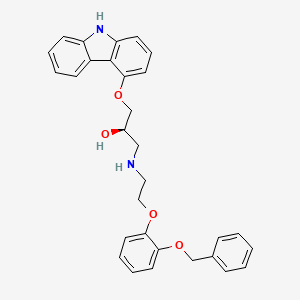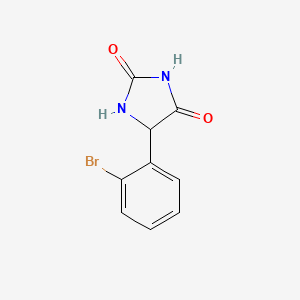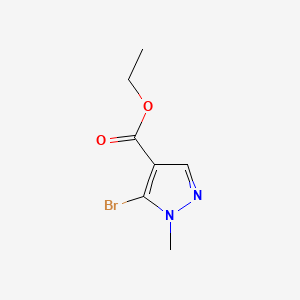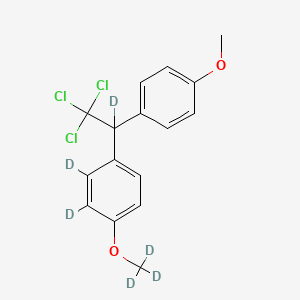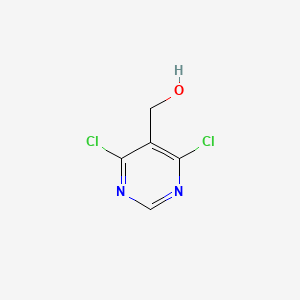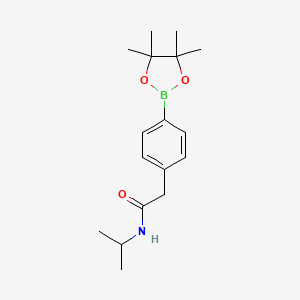
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
Synthesis Analysis
The synthesis of this compound involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular formula of this compound is C9H19BO3 . The InChI key is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . The SMILES string is CC©OB1OC©©C©©O1 .Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.409 (lit.) . The boiling point is 73 °C/15 mmHg (lit.) and the density is 0.912 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Confirmation
A study detailed the synthesis and structural confirmation of compounds structurally related to N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. These compounds, including boric acid ester intermediates with benzene rings, were synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to calculate molecular structures, and these calculated structures aligned well with those determined by X-ray diffraction. The study also delved into the molecular electrostatic potential and frontier molecular orbitals, unveiling some physicochemical properties of the compounds (Huang et al., 2021).
Physicochemical Analysis and Applications
Conformational Analysis and Physicochemical Properties
The aforementioned study also highlighted the conformational analysis of the related compounds, indicating a consistency between the molecular structures optimized by DFT and those determined by single crystal X-ray diffraction. This suggests the reliability of DFT in predicting the molecular conformation of similar compounds. The exploration of molecular electrostatic potential and frontier molecular orbitals provided further insights into the physicochemical characteristics of these compounds, potentially guiding their applications in various scientific domains (Huang et al., 2021).
Safety and Hazards
This compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .
Direcciones Futuras
The future directions of this compound could involve its use in the synthesis of more complex molecules, given its ability to borylate arenes and prepare fluorenylborolane . It could also be used in the synthesis of intermediates for generating conjugated copolymers , which have potential applications in the field of materials science.
Mecanismo De Acción
- However, boronic acid derivatives like this one are known to interact with proteasomes, kinases, and other enzymes due to their boron atom, which forms reversible covalent bonds with nucleophilic residues in proteins .
- The boron atom can form reversible covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) in proteins. This interaction may inhibit enzymatic activity or alter protein function .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHZIVQTMQPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682279 |
Source


|
| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-82-6 |
Source


|
| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

